
2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole” is an organic compound that contains a borate functional group . It is an important intermediate in the fields of medicine, organic synthesis, and fine chemicals .
Synthesis Analysis
The compound can be obtained by a nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by X-ray diffraction and is subjected to crystallographic and conformational analysis . The molecular structure optimized by Density Functional Theory (DFT) is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound possesses the characteristics of both pyrazole heterocycle and borate functional group . It can participate in the Suzuki reaction to synthesize complex and active organic molecules .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.19 . It is a light yellow solid . The compound has a density of 0.99±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Qing-mei Wu et al. (2021) conducted a study on the synthesis and structural characterization of compounds closely related to 2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole. Their research involved spectroscopy and X-ray diffraction to confirm the compounds' structure, along with DFT calculations to compare with the experimental data, providing insights into the vibrational properties of these compounds (Qing-mei Wu et al., 2021).
- S. Sene et al. (2014) focused on benzoxaboroles, examining their structure and spectroscopic signatures through combined experimental-computational studies. Although the study primarily dealt with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole and its derivatives, the methodology and findings provide a framework for understanding the structural aspects of similar compounds, highlighting the importance of intermolecular interactions (S. Sene et al., 2014).
Application in Material Science
- Xinwei Tian et al. (2017) developed a near-infrared fluorescent probe based on the boronate ester structure for detecting benzoyl peroxide in real samples and imaging in living cells and zebrafish. This application underscores the versatility of boronate ester compounds in the development of sensitive and selective probes for biological and material sciences (Xinwei Tian et al., 2017).
Chemical Reaction Studies
- P.-Y. Huang et al. (2021) discussed the synthesis, crystal structure, and DFT study of boric acid ester intermediates, which are structurally related to 2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole. The research provides valuable insights into the physicochemical properties and potential applications of these compounds in chemical synthesis and material applications (P.-Y. Huang et al., 2021).
Catalytic Applications
- Dallas J. Rensel et al. (2013) reported on a bimetallic catalyst with significant selectivity towards the hydrodeoxygenation of aryl ethers, showcasing the potential of boron-containing compounds in facilitating or enhancing catalytic reactions, particularly in biofuel production and lignin valorization (Dallas J. Rensel et al., 2013).
Mecanismo De Acción
Target of Action
It is known that this compound is a pyridine borate ester with high chemical reactivity , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This suggests that the compound may exert its effects through the formation of such complexes, leading to changes in protein function.
Pharmacokinetics
The presence of the boronic acid moiety could potentially influence its pharmacokinetic properties, as boronic acids are known to have good oral bioavailability and can cross cell membranes .
Action Environment
Environmental factors such as pH and temperature could potentially influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids and their derivatives is known to be influenced by pH, with increased reactivity observed under acidic conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAPHEUGEGSIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)
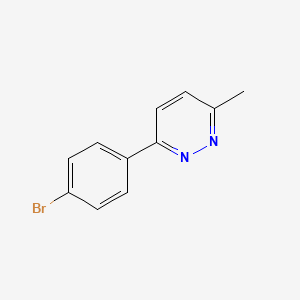
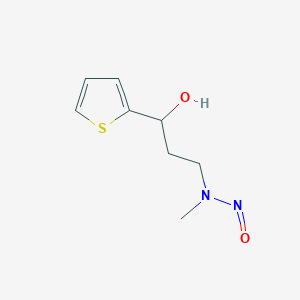
![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)
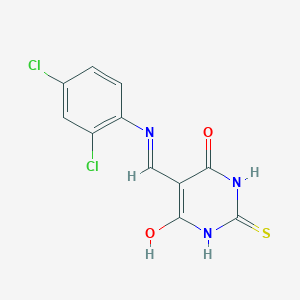
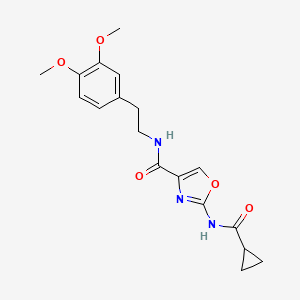
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2914553.png)
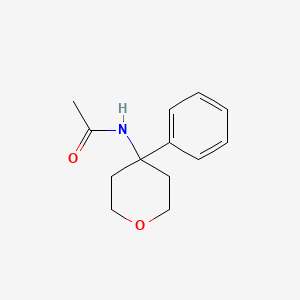
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2914556.png)


![(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2914562.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2914564.png)